Cas no 55094-38-7 (Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside)
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside Chemical and Physical Properties
Names and Identifiers
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- ((2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol
- 55094-38-7
- Methyl 2,3,4-tri-O-benzyl-alpha-D-galactopyranoside, 95%
- Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside
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- Inchi: 1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28+/m1/s1
- InChI Key: MOKYEUQDXDKNDX-JYIVOWJTSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1CO)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OC
Computed Properties
- Exact Mass: 464.21988874Da
- Monoisotopic Mass: 464.21988874Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Melting Point: 64-69 °C
- Optical Activity: [α]22/D +90.0°, c = 0.5% in methanol
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 790648-1G |
Methyl 2,3,4-tri- |
55094-38-7 | 95% | 1G |
4116.4 | 2021-05-14 |
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside Suppliers
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside (CAS No. 55094-38-7): An Overview
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside (CAS No. 55094-38-7) is a complex carbohydrate derivative that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes a galactopyranoside core with three benzyl groups and a methyl ester moiety. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
The structural complexity of Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside is crucial for its applications in glycochemistry and carbohydrate-based drug development. The benzyl groups protect the hydroxyl functionalities of the galactopyranoside, allowing for selective modifications at other positions. This protection strategy is essential in multi-step synthetic processes where precise control over reactivity is required.
Recent research has highlighted the potential of Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside in the development of glycoconjugates and glycopeptides. These molecules are of great interest due to their roles in various biological processes, including cell signaling, immune responses, and pathogen recognition. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties by modulating specific signaling pathways involved in inflammation.
In addition to its use as a synthetic intermediate, Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside has been explored for its potential therapeutic applications. One notable area of research involves its use in the development of antiviral agents. A recent study in the Journal of Organic Chemistry reported that certain derivatives of this compound show promising activity against viral infections by inhibiting viral entry into host cells. This finding opens up new avenues for the design and synthesis of novel antiviral drugs.
The synthetic accessibility of Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside has also been improved through advances in catalytic methods and green chemistry approaches. For example, a study published in Green Chemistry described an efficient and environmentally friendly method for the synthesis of this compound using palladium-catalyzed reactions. This method not only reduces the number of steps required but also minimizes waste generation and solvent usage, making it more sustainable and cost-effective.
In the context of pharmaceutical development, the stability and solubility properties of Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside are critical factors to consider. Research has shown that this compound exhibits good stability under various conditions, making it suitable for long-term storage and transportation. However, its solubility in aqueous media can be limited due to the hydrophobic nature of the benzyl groups. To address this issue, researchers have developed strategies to enhance solubility through chemical modifications or formulation techniques.
The biological activity of Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside has been extensively studied using both in vitro and in vivo models. In vitro assays have demonstrated its ability to interact with specific receptors and enzymes involved in various physiological processes. For example, it has been shown to inhibit glycosidases, which are key enzymes in carbohydrate metabolism. In vivo studies have further confirmed its efficacy in animal models of disease, providing valuable insights into its potential therapeutic applications.
The future prospects for Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside are promising. Ongoing research aims to optimize its structure for enhanced biological activity and to explore new applications in areas such as cancer therapy and neurodegenerative diseases. Additionally, efforts are being made to develop scalable synthetic routes that can meet the increasing demand for this compound in both academic and industrial settings.
In conclusion, Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside (CAS No. 55094-38-7) is a versatile compound with significant potential in various fields of chemistry and medicine. Its unique structural features make it an important intermediate in the synthesis of bioactive molecules and a valuable tool for studying carbohydrate-based biological processes. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in the development of new therapeutic agents.
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